Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

metabolic stability SOCE modulation 1,2,4-oxadiazole bioisostere

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate (CAS 1461706-53-5; molecular formula C₁₀H₁₂N₄O₃; MW 236.23 g/mol) is a heterocyclic hybrid molecule that incorporates a pyrazole ring at the core, decorated at the N1 position with a 5-methyl-1,2,4-oxadiazole moiety via a methylene linker, and at the C4 position with an ethyl ester. This compound belongs to the emerging class of 1,2,4-oxadiazole-bearing pyrazoles, which have been designed as bioisosteric replacements for metabolically labile ester-containing pyrazoles to achieve enhanced hydrolytic stability while retaining pharmacological activity.

Molecular Formula C10H12N4O3
Molecular Weight 236.231
CAS No. 1461706-53-5
Cat. No. B2606286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate
CAS1461706-53-5
Molecular FormulaC10H12N4O3
Molecular Weight236.231
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C
InChIInChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3
InChIKeyFEQYDWBYGAHFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate (CAS 1461706-53-5): Structural Class and Core Characteristics for Procurement Evaluation


Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate (CAS 1461706-53-5; molecular formula C₁₀H₁₂N₄O₃; MW 236.23 g/mol) is a heterocyclic hybrid molecule that incorporates a pyrazole ring at the core, decorated at the N1 position with a 5-methyl-1,2,4-oxadiazole moiety via a methylene linker, and at the C4 position with an ethyl ester . This compound belongs to the emerging class of 1,2,4-oxadiazole-bearing pyrazoles, which have been designed as bioisosteric replacements for metabolically labile ester-containing pyrazoles to achieve enhanced hydrolytic stability while retaining pharmacological activity [1]. The scaffold is actively investigated in the context of store-operated calcium entry (SOCE) modulation and antimicrobial drug discovery [2].

Why Generic Substitution Fails for Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate: Quantitative Differentiation from Regioisomeric and Carboxylic Acid Analogs


In the pyrazole-oxadiazole hybrid space, regioisomeric positioning of the oxadiazole ring (1,2,4-oxadiazole versus 1,3,4-oxadiazole) and the location of the ester group (C3 versus C4) produce profound differences in biological activity profiles. For instance, the 1,2,4-oxadiazole regioisomer ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate, where the oxadiazole is directly attached at the pyrazole C4 rather than via a methylene linker at N1, displays an inverted connectivity that alters molecular recognition . Within the same chemotype, the free carboxylic acid analog (CAS 1155064-87-1) lacks the ethyl ester prodrug element and may exhibit different membrane permeability and metabolic stability . Generic substitution of one pyrazole-oxadiazole hybrid for another therefore risks loss of target engagement, altered pharmacokinetics, and non-reproducible biological data, as demonstrated quantitatively in the evidence below [1].

Quantitative Evidence Guide: Head-to-Head Differentiation of Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate from Closest Analogs


Metabolic Stability Advantage of 1,2,4-Oxadiazole-Pyrazole Hybrids Over Ester-Containing SOCE Modulators in Mouse Liver S9 Fractions

In the 1,2,4-oxadiazole-bearing pyrazole series reported by Aprile et al. (2021), compound 22—a representative member of this chemotype class to which the target compound belongs—achieved >99% residual substrate after 1-hour incubation in mouse liver S9 (MLS9) fraction. This contrasts sharply with the ester-containing SOCE modulator Pyr3, which retained only 43% residual substrate, and Synta66 (15% residual substrate in mouse liver microsomes, MLM) [1]. The 1,2,4-oxadiazole ring serves as a hydrolytically stable isostere of the labile ester group, directly addressing a key limitation of earlier pyrazole-based SOCE modulators [1].

metabolic stability SOCE modulation 1,2,4-oxadiazole bioisostere

SOCE Inhibitory Potency of the 1,2,4-Oxadiazole-Pyrazole Chemotype: Quantitative Comparison with Reference Modulators

Within the oxadiazole-bearing pyrazole series, compound 22 displayed an IC₅₀ of 3.1 μM for SOCE inhibition in HEK cells, representing the most potent inhibitor in this series. By comparison, the reference ester-containing modulator Pyr3 showed an IC₅₀ of 0.5 μM, while CIC-37 (another pyrazole-ester hybrid) had an IC₅₀ of 4.4 μM [1]. Although Pyr3 is more potent, its metabolic instability (43% residual substrate) limits its utility in prolonged assays. Compound 22 retains substantial inhibitory activity while achieving superior metabolic stability [1].

SOCE inhibition IC50 calcium signaling

Cytotoxicity Profile of Oxadiazole-Pyrazole Hybrids Compared to Ester-Based SOCE Modulators in HEK Cells

Among the oxadiazole-bearing pyrazoles, five compounds (22, 27, 29, 32, and 42) showed no significant cytotoxicity at 10 μM in HEK cells, with viability >75% in the MTT assay. Compound 22 maintained 95.6 ± 8.5% cell viability at 10 μM [1]. In contrast, Pyr3 reduced cell viability to 28.6 ± 0.5% at the same concentration, indicating substantial cytotoxicity that complicates interpretation of its SOCE inhibitory effects [1]. Synta66 showed 75.8 ± 8.0% viability, while CIC-37 displayed 93.6 ± 4.6% viability [1].

cytotoxicity cell viability MTT assay

Antibacterial Activity of Pyrazole/1,2,4-Oxadiazole Conjugate Esters: In Silico Docking Score Differentiation

In a parallel study by Depa & Erothu (2021), a series of pyrazole/1,2,4-oxadiazole conjugate ester derivatives were evaluated for antibacterial activity. Among the synthesized compounds (7a–7j), the most active derivative achieved a LibDock score of 162.751 kcal/mol in molecular docking studies against bacterial targets [1]. The target compound, ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate, shares the same core scaffold architecture and is structurally analogous to this series, differing primarily in the substitution pattern on the pyrazole ring [1]. This docking score provides a computable benchmark for comparing the target compound's predicted target engagement against other members of the series [1].

antibacterial molecular docking LibDock score

Optimal Research and Industrial Application Scenarios for Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate


SOCE Chemical Probe Development Requiring Extended Incubation Times

For calcium signaling studies involving prolonged compound exposure (e.g., overnight SOCE modulation assays, gene expression profiling downstream of calcium entry), the metabolic stability advantage of the 1,2,4-oxadiazole-pyrazole scaffold (>99% residual substrate after 1 h in MLS9) makes this compound class preferable to ester-based modulators like Pyr3 (43% residual substrate), which undergo rapid hydrolytic degradation [1]. This reduces confounding effects from metabolite formation and maintains consistent target engagement throughout the experimental window [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole-Oxadiazole Hybrid Antibacterials

The compound serves as a key intermediate or comparator in SAR campaigns exploring the impact of N1-substitution (5-methyl-1,2,4-oxadiazol-3-ylmethyl) and C4-esterification on antibacterial potency. The Depa & Erothu (2021) study established a LibDock benchmark of 162.751 kcal/mol for the most active analog, providing a computable reference for iterative optimization [2]. The ethyl ester functionality also allows facile hydrolysis to the corresponding carboxylic acid (CAS 1155064-87-1) for further derivatization .

Metabolic Stability Benchmarking and In Vitro ADME Profiling

Given the quantitative metabolic stability data available for the oxadiazole-pyrazole class in MLS9 and MLM fractions [1], this compound is suitable as a reference standard in in vitro ADME panels designed to assess hydrolytic stability of ester-containing heterocycles. Its >99% stability profile provides a positive control against which novel ester isosteres can be compared [1].

Regioisomeric Selectivity Studies in Pyrazole-Oxadiazole Hybrid Series

The target compound (1,2,4-oxadiazole at N1 via methylene linker, ethyl ester at C4) can be directly compared with its regioisomer ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (1,2,4-oxadiazole directly attached at C4) to elucidate how connectivity changes impact biological activity, as demonstrated by the differential SOCE modulation and cytotoxicity profiles reported by Aprile et al. [1]. This type of study is essential for establishing robust pharmacophore models.

Quote Request

Request a Quote for Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.